molecular formula C22H17N3O3S B2421749 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 946306-03-2

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2421749
CAS No.: 946306-03-2
M. Wt: 403.46
InChI Key: NGRJWWPNBJUYCE-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a xanthene ring system linked by a carboxamide group. This unique structure offers potential for diverse applications in scientific research, including drug discovery and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce various functional groups onto the thiazolopyrimidine or xanthene rings.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is not well-documented due to limited research. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Xanthene Derivatives: Used in fluorescent dyes and as intermediates in organic synthesis.

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is unique due to its combination of thiazolopyrimidine and xanthene ring systems.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-12-11-29-22-23-13(2)19(21(27)25(12)22)24-20(26)18-14-7-3-5-9-16(14)28-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJWWPNBJUYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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